molecular formula C7H6BrClFN B13923439 3-Bromo-4-chloro-5-fluoro-2-methylaniline

3-Bromo-4-chloro-5-fluoro-2-methylaniline

Cat. No.: B13923439
M. Wt: 238.48 g/mol
InChI Key: KUNXZOZUAWARDC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoro-2-methylaniline (hypothetical structure inferred from analogous compounds) is a polyhalogenated aniline derivative with a methyl substituent. Its molecular formula is C₇H₆BrClFN, featuring bromo (Br), chloro (Cl), fluoro (F), and methyl (-CH₃) groups at positions 3, 4, 5, and 2, respectively, on the benzene ring. Polyhalogenated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which modulate electronic and steric effects .

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

3-bromo-4-chloro-5-fluoro-2-methylaniline

InChI

InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3

InChI Key

KUNXZOZUAWARDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product .

Industrial Production Methods

Industrial production of 3-Bromo-4-chloro-5-fluoro-2-methylaniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing halogen groups makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.

    Nucleophilic Aromatic Substitution (NAS): The halogen atoms on the aromatic ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amines.

Common Reagents and Conditions

    Halogenation: Reagents such as bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, chlorine gas, and fluorine gas) are used under controlled conditions to introduce halogen atoms.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce nitro groups to amines.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation reactions can produce nitroso or nitro compounds.

Scientific Research Applications

3-Bromo-4-chloro-5-fluoro-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect .

Comparison with Similar Compounds

Bromo-Chloro-Methylanilines

  • 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) :
    • Molecular Formula : C₇H₇BrClN
    • Molecular Weight : 220.49 g/mol
    • Substituents : Bromo (4), chloro (5), methyl (2).
    • Properties : Similar steric and electronic effects to the target compound but lacks the fluoro group. Used in synthesizing herbicides and dyes .

Bromo-Fluoro-Methylanilines

  • 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) :
    • Molecular Formula : C₇H₇BrFN
    • Molecular Weight : 204.04 g/mol
    • Substituents : Bromo (4), fluoro (5), methyl (2).
    • Properties : Boiling point and solubility are influenced by the fluoro group’s electronegativity. A key precursor in fluorescent dye synthesis .
  • 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) :
    • Molecular Formula : C₇H₇BrFN
    • Substituents : Bromo (5), fluoro (2), methyl (4).
    • Properties : Positional isomerism alters dipole moments and crystallization behavior .

Bromo-Chloro-Fluoroanilines (Without Methyl)

  • 3-Bromo-5-chloro-2-fluoroaniline :
    • Molecular Formula : C₆H₄BrClFN
    • Molecular Weight : 224.46 g/mol
    • Substituents : Bromo (3), chloro (5), fluoro (2).
    • Properties : Higher reactivity in nucleophilic substitution due to the absence of a methyl group. Used in cross-coupling reactions .

Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
3-Bromo-4-methylaniline 7745-91-7 C₇H₈BrN 186.06 27–30 254–257
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 Not reported Not reported
5-Bromo-2-methylaniline 39478-78-9 C₇H₈BrN 186.05 33 139
3-Bromo-5-chloro-2-fluoroaniline Not provided C₆H₄BrClFN 224.46 Not reported Not reported

Key Observations :

  • Methyl Group Influence: Methyl-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) exhibit higher melting points compared to non-methylated derivatives due to enhanced crystal packing .
  • Halogen Effects : Fluoro substituents reduce basicity (pKa ~2.5–3.5) compared to chloro or bromo analogs (pKa ~3.5–4.5) due to increased electronegativity .

Biological Activity

3-Bromo-4-chloro-5-fluoro-2-methylaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which can significantly influence its reactivity and biological interactions.

  • Chemical Formula : C7H7BrClF
  • Molecular Weight : 227.49 g/mol
  • CAS Number : Not explicitly listed but can be derived from the chemical structure.

Biological Activity Overview

Research indicates that 3-Bromo-4-chloro-5-fluoro-2-methylaniline exhibits various biological activities, particularly in the context of cancer treatment. Notably, it has been identified as a potential inhibitor of the KRAS protein, which is implicated in many cancers.

The compound functions by interacting with specific molecular targets involved in cell signaling pathways. The inhibition of KRAS can lead to reduced tumor growth and proliferation in cancer cells. This mechanism is critical as KRAS mutations are prevalent in several types of cancer, including pancreatic and colorectal cancers.

Pharmacological Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that 3-Bromo-4-chloro-5-fluoro-2-methylaniline can inhibit the proliferation of cancer cell lines expressing mutant KRAS.
    • The compound has shown promise in reducing cell viability and inducing apoptosis in these cancer cells.
  • Synergistic Effects :
    • Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.

Data Tables

Activity TypeObservationsReference
Anticancer ActivityInhibition of KRAS-related tumor growth
Cell ViabilityReduced viability in mutant KRAS cell lines
Synergistic PotentialEnhanced effects when used with other agents

Case Studies

  • Case Study on KRAS Inhibition :
    • A study published in a patent document highlighted the synthesis and testing of 3-Bromo-4-chloro-5-fluoro-2-methylaniline as a KRAS inhibitor. The results indicated significant reductions in tumor size in xenograft models treated with this compound alongside standard chemotherapy protocols .
  • Combination Therapy Research :
    • Research involving combination therapies showed that this compound could potentially lower the required doses of traditional chemotherapeutics, thereby reducing side effects while maintaining efficacy against tumor growth .

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